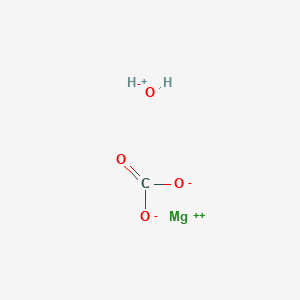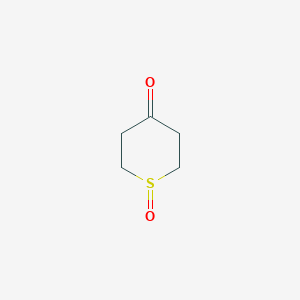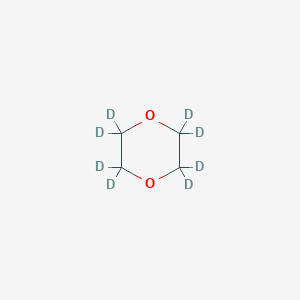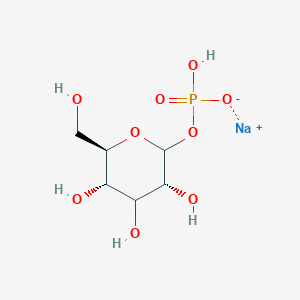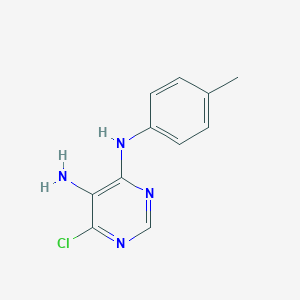
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H12ClN5. It is commonly referred to as CTX-0294885 and is a pyrimidine-based inhibitor of the protein kinase CHK1. CHK1 is an important regulator of the cell cycle and is involved in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making CTX-0294885 a potential candidate for cancer treatment.
Wirkmechanismus
CHK1 is a serine/threonine kinase that is activated in response to DNA damage. CHK1 phosphorylates several downstream targets, including CDC25A, which is involved in the G1/S checkpoint of the cell cycle. Inhibition of CHK1 by CTX-0294885 leads to the accumulation of DNA damage and the activation of the DNA damage response pathway, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
CTX-0294885 has been shown to inhibit CHK1 in a dose-dependent manner. Inhibition of CHK1 by CTX-0294885 results in the accumulation of DNA damage and the activation of the DNA damage response pathway. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, CTX-0294885 has been shown to enhance the cytotoxicity of DNA-damaging agents in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CTX-0294885 is its specificity for CHK1 inhibition. This reduces the potential for off-target effects and toxicity. In addition, CTX-0294885 has been shown to enhance the efficacy of DNA-damaging agents in cancer cells, making it a potential candidate for combination therapy. However, one limitation of CTX-0294885 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on CTX-0294885. One area of interest is the development of more potent and selective CHK1 inhibitors. In addition, further preclinical studies are needed to evaluate the efficacy of CTX-0294885 in combination with other DNA-damaging agents in various cancer types. Finally, clinical trials are needed to evaluate the safety and efficacy of CTX-0294885 in cancer patients.
Synthesemethoden
The synthesis of CTX-0294885 has been described in several scientific publications. One method involves the reaction of 6-chloropyrimidine-4,5-diamine with p-toluidine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to yield CTX-0294885.
Wissenschaftliche Forschungsanwendungen
CTX-0294885 has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that CHK1 inhibition by CTX-0294885 can enhance the efficacy of DNA-damaging agents such as cisplatin and gemcitabine in various cancer cell lines. In addition, CTX-0294885 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.
Eigenschaften
CAS-Nummer |
17465-94-0 |
|---|---|
Produktname |
6-Chloro-N4-(p-tolyl)pyrimidine-4,5-diamine |
Molekularformel |
C11H11ClN4 |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
6-chloro-4-N-(4-methylphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-7-2-4-8(5-3-7)16-11-9(13)10(12)14-6-15-11/h2-6H,13H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
FBDDGVBGBAHKJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



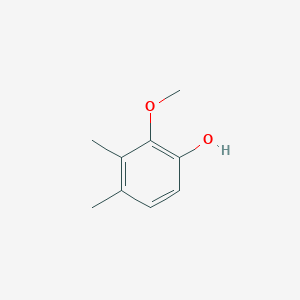
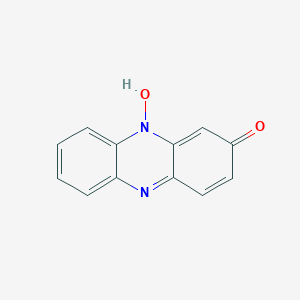
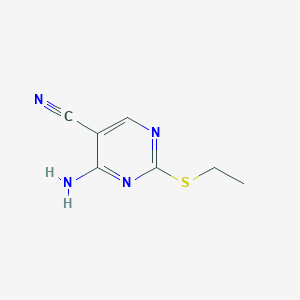
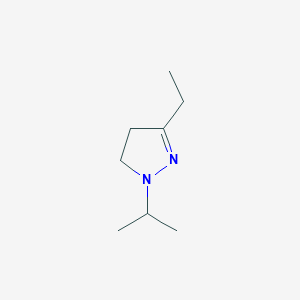
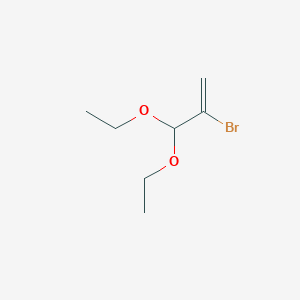
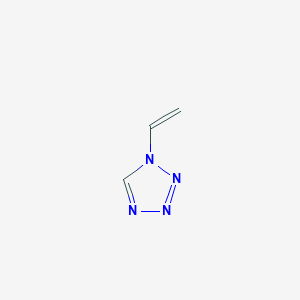
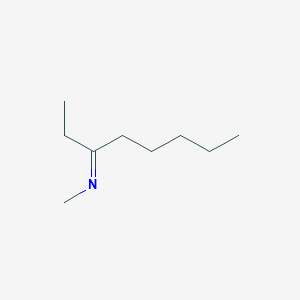
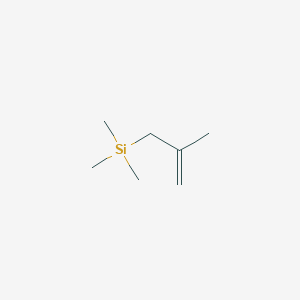
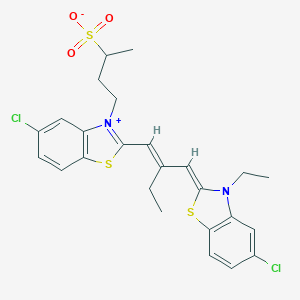
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
